5-chloro-1H-indol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-indol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKDOPVYQRMPBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 1h Indol 2 Amine and Its Core Scaffolds
Classical and Modern Synthetic Approaches to Indole (B1671886) and 5-Chloroindole (B142107) Systems
The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for its synthesis. bhu.ac.in These methods, along with modern catalytic systems, provide versatile pathways to substituted indoles such as the 5-chloroindole system. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.
The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are a fundamental set of reactions for attaching substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.orgnih.gov These reactions are broadly categorized into alkylation and acylation. wikipedia.orgnih.gov
Friedel-Crafts Acylation involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile. sigmaaldrich.com This method is highly effective for synthesizing aryl ketones, which can be intermediates in the construction of more complex molecules. sigmaaldrich.com For indole synthesis, acylation can be used to introduce a carbonyl group, which can then be further manipulated. Indoles typically undergo preferential acylation at the C3 position. bhu.ac.innih.gov
Friedel-Crafts Alkylation attaches an alkyl group to an aromatic ring using an alkyl halide and a Lewis acid catalyst. masterorganicchemistry.com This reaction is also a form of electrophilic aromatic substitution. nih.gov A key challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of products. masterorganicchemistry.com Intramolecular Friedel-Crafts reactions are particularly useful, enabling the cyclization of a suitable substrate to form a new ring, a strategy that has been applied in the total synthesis of natural products. nih.gov
| Reaction Type | Electrophile | Typical Catalyst | Key Feature |
| Acylation | Acylium ion (R-C=O)⁺ | AlCl₃, FeCl₃ | Forms an aryl ketone; no carbocation rearrangement. sigmaaldrich.commasterorganicchemistry.com |
| Alkylation | Carbocation (R)⁺ | AlCl₃, BF₃ | Forms a C-C bond with an alkyl group; rearrangements are possible. nih.govmasterorganicchemistry.com |
Cyclization reactions are central to the synthesis of the indole ring system. These methods typically involve the formation of the pyrrole (B145914) ring fused to a benzene (B151609) ring from an acyclic precursor.
Fischer Indole Synthesis : Discovered in 1883, this is one of the most widely used methods for preparing indoles. bhu.ac.in It involves the cyclization of arylhydrazones under acidic conditions (e.g., ZnCl₂, PPA). bhu.ac.in This method is versatile and can be used to produce 2,3-disubstituted indoles. bhu.ac.in A variation of this method has been used to synthesize 5-chloro-7-azaindoles, which are structurally related to 5-chloroindoles. researchgate.net
Madelung Synthesis : This method involves the base-catalyzed cyclization of 2-(acylamino)-toluenes at high temperatures. bhu.ac.in Modern variations utilize milder conditions with alkyllithiums as the base, allowing for the synthesis of indoles with more sensitive functional groups. bhu.ac.in
Reissert Synthesis : This is a multi-step synthesis that begins with the condensation of o-nitrotoluene with an oxalic ester. bhu.ac.in The resulting product is then reductively cyclized to form the indole-2-carboxylic acid. bhu.ac.in
Other intramolecular cyclization strategies, including those based on radical reactions or transition metal catalysis, provide powerful alternatives for constructing the indole scaffold from various precursors. libretexts.orgencyclopedia.pub
Introducing the amine group at the C2 position of the indole ring can be achieved through several methods, including classical rearrangements and modern cross-coupling reactions.
Curtius Rearrangement : This reaction transforms a carboxylic acid into a primary amine with the loss of one carbon atom. nih.gov The process involves the conversion of the carboxylic acid to an acyl azide, which then thermally decomposes to an isocyanate. wikipedia.orgnih.gov The isocyanate can be subsequently hydrolyzed or reacted with other nucleophiles to yield the primary amine or its derivatives (e.g., carbamates, ureas). wikipedia.orgnih.gov The rearrangement proceeds with full retention of the migrating group's configuration and is tolerant of a wide variety of functional groups, making it highly useful in complex syntheses. nih.govnih.gov This method could be applied to an indole-2-carboxylic acid to generate an indol-2-amine.
Palladium-Catalyzed Amination : Modern synthetic chemistry offers powerful tools for C-N bond formation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the direct coupling of an aryl halide or triflate with an amine. An efficient domino synthesis of 1-phenyl-1H-indol-2-amine derivatives has been developed using a Buchwald-Hartwig type coupling followed by an intramolecular nucleophilic reaction. Another approach involves the direct oxidative C-H amination of 2-acetamido-3-arylacrylates using a palladium(II) catalyst with oxygen as the terminal oxidant to produce indole-2-carboxylates, which are precursors to other functionalized indoles. nih.gov These methods are often characterized by high selectivity and functional group tolerance. nih.gov
Specific Synthesis Routes for 5-Chloro-1H-indole-2-carboxamide and Related Intermediates
The synthesis of specifically functionalized indoles, such as 5-chloro-1H-indole-2-carboxamide, relies on the strategic manipulation of key intermediates. The preparation of esters and the modification of the C3 position are common steps in building these target molecules.
The conversion of a carboxylic acid to its corresponding ethyl ester is a standard transformation known as esterification. This is typically achieved by reacting the carboxylic acid with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. This reaction is an equilibrium process, and reaction conditions are often optimized to drive it towards the product side. Ethyl 5-chloro-1H-indole-2-carboxylate is a valuable intermediate used in the synthesis of more complex derivatives. mdpi.comtandfonline.com
| Starting Material | Reagent | Product |
| 5-Chloro-1H-indole-2-carboxylic Acid | Ethanol (EtOH), Acid Catalyst (e.g., H₂SO₄) | Ethyl 5-chloro-1H-indole-2-carboxylate |
The indole nucleus is an electron-rich heterocycle, making it susceptible to electrophilic substitution. bhu.ac.in The C3 position is the most common site for such reactions due to the stability of the resulting cationic intermediate. bhu.ac.in
Acylation at C3 : The Friedel-Crafts acylation is a straightforward method for introducing an acyl group at the C3 position of the indole ring, often without the need for N-protection. nih.gov This reaction can be catalyzed by various Lewis acids, and microwave-assisted methods in ionic liquids have been developed for high efficiency and regioselectivity. nih.gov
Reduction of C3-Acyl Group : Once the acyl group is installed at the C3 position, it can be reduced to an alkyl group through various standard reduction methods. The Clemmensen reduction (using amalgamated zinc and HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) are classical methods for converting ketones to methylene groups. These two-step acylation-reduction sequences provide a reliable route to C3-alkylated indoles.
| Step | Reaction Type | Reagents | Intermediate/Product |
| 1 | C3-Acylation (Friedel-Crafts) | Indole, Acyl Chloride/Anhydride, Lewis Acid | 3-Acylindole |
| 2 | Reduction | 3-Acylindole, Reducing Agent (e.g., Zn(Hg)/HCl) | 3-Alkylindole |
Amide Coupling Reactions to Form Carboxamide Derivatives
The formation of an amide bond by coupling a carboxylic acid with an amine is one of the most fundamental and frequently utilized reactions in the synthesis of pharmaceuticals. For a compound like 5-chloro-1H-indol-2-amine, the 2-amino group serves as a key handle for derivatization into a wide array of carboxamides. These reactions typically involve the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
A variety of coupling reagents have been developed to facilitate this transformation, particularly for less reactive or electron-deficient amines. Common reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). These additives can form highly reactive intermediates or act as acyl transfer agents, increasing reaction rates and yields. For instance, the combination of EDC, DMAP, and a catalytic amount of HOBt has proven effective for coupling electron-deficient anilines with functionalized carboxylic acids.
The general mechanism involves the reaction of the carboxylic acid with the coupling reagent (e.g., EDC) to form a highly reactive O-acylisourea intermediate. In the presence of HOBt, this is converted to a reactive HOBt ester. DMAP can then function as an acyl transfer catalyst, forming a highly reactive acyliminium ion, which is readily attacked by the amine to form the final amide product.
A practical application of this methodology is the synthesis of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a known histamine (B1213489) H4 receptor antagonist. This synthesis can be achieved by reacting 5-chloro-1H-indole-2-carboxylic acid with 1-methylpiperazine using a coupling agent like 1,1'-Carbonyldiimidazole (CDI) in a solvent such as acetonitrile.
Table 1: Common Reagents for Amide Coupling Reactions
| Reagent/Additive | Abbreviation | Function |
|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide coupling agent |
| Dicyclohexylcarbodiimide | DCC | Carbodiimide coupling agent |
| 1-Hydroxybenzotriazole | HOBt | Additive, minimizes side reactions and racemization |
| 4-Dimethylaminopyridine | DMAP | Acyl transfer catalyst |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Urionium-based coupling agent |
Green Chemistry Methodologies in Indole Synthesis
In recent years, the principles of green chemistry have become increasingly important in organic synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. The synthesis of indoles has benefited significantly from these approaches.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to many classical indole syntheses, including the Fischer, Bischler, and Madelung reactions. The rapid heating provided by microwave irradiation can overcome activation energy barriers more efficiently, making it an invaluable technique in medicinal chemistry for the rapid generation of compound libraries. For example, the microwave-assisted, solvent-free Bischler indole synthesis allows for the preparation of 2-arylindoles in good yields within minutes. Similarly, microwave-promoted cycloisomerization of 2-alkynylanilines in water provides a straightforward, metal-free route to substituted indoles.
Use of Ionic Liquids and Water as Solvents
The choice of solvent is a critical aspect of green chemistry. Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. They have been effectively used as both the solvent and catalyst in reactions like the Fischer indole synthesis, often providing excellent yields without the need for additional volatile organic solvents. Brønsted acidic ionic liquids have also been shown to be efficient and reusable catalysts for reactions such as the Michael addition of indoles to α,β-unsaturated ketones.
Water is another environmentally benign solvent. Its use in organic synthesis is highly desirable, and it has been employed successfully in microwave-assisted indole synthesis. The combination of high temperatures (achievable in sealed vessels under microwave irradiation) and water as a solvent provides a clean and efficient system for certain cyclization reactions.
Nanocatalysis and Green Catalysts
The use of heterogeneous catalysts, particularly nanocatalysts, aligns with green chemistry principles due to their high surface-area-to-volume ratio, which enhances catalytic activity, and their ease of separation and recyclability. Magnetic nanoparticles (MNPs), such as manganese ferrite (MnFe2O4), have been developed as efficient, reusable catalysts for indole synthesis. These catalysts can be easily recovered from the reaction mixture using an external magnet, minimizing catalyst loss and product contamination. For example, MnFe2O4 nanoparticles have been successfully used to catalyze the C3-alkylation of indoles with benzyl alcohols under solvent-free conditions. Other green catalysts include immobilized amino acids on magnetic nanoparticles and various supported catalysts that offer high efficiency and recyclability.
Multicomponent Reactions and Solvent-Free Conditions
Performing reactions under solvent-free conditions further enhances their green credentials by eliminating solvent waste. This can be achieved by grinding solid reactants together (mechanochemistry) or by heating a mixture of reactants without a solvent. These solvent-free methods are often combined with microwave irradiation or nanocatalysis to create highly efficient and environmentally friendly synthetic protocols.
Derivatization Strategies for this compound Analogues
The this compound scaffold offers multiple positions for chemical modification to generate analogues with diverse properties. Key derivatization strategies focus on the amino group at the C2 position, the reactive C3 position, and the indole nitrogen.
N-Acylation/Amidation: As discussed in section 2.2.3, the 2-amino group is a prime site for forming carboxamide derivatives. This is a common strategy to explore structure-activity relationships by introducing a variety of acyl groups.
C3-Alkylation and Related Reactions: The C3 position of the indole ring is nucleophilic and susceptible to electrophilic substitution. This allows for the introduction of various substituents. A green approach to this involves the use of nanocatalysts, such as MnFe2O4, to catalyze the alkylation of indoles with alcohols under solvent-free conditions. The Michael addition of the indole at C3 to α,β-unsaturated ketones is another important C-C bond-forming reaction, which can be catalyzed by recyclable Brønsted acid ionic liquids to form β-indolylketones.
Multicomponent Reactions: The indole nucleus can participate in MCRs to build more complex heterocyclic systems. For example, the reaction of an indole, an aldehyde, and an active methylene compound (like malononitrile) can be used to synthesize various 3-substituted indole derivatives. These reactions provide a rapid and efficient means of generating libraries of complex indole analogues.
A specific example of a multi-step derivatization starting from a related scaffold involves the synthesis of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides. This synthesis begins with 5-chloro-3-formyl indole-2-carboxylate, which undergoes N-protection, a Wittig reaction to install the methoxyvinyl group at C3, hydrolysis of the ester, and finally, amide coupling to generate a series of diverse carboxamides. This highlights how different positions on the indole ring can be sequentially functionalized to create targeted analogues.
Table 2: Summary of Derivatization Strategies
| Position | Reaction Type | Reagents/Conditions | Resulting Structure |
|---|---|---|---|
| C2-Amine | Amide Coupling | Carboxylic Acid, EDC/HOBt or CDI | 2-Carboxamide derivative |
| C3 | Alkylation | Benzyl alcohol, MnFe2O4 nanocatalyst | 3-Benzylindole derivative |
| C3 | Michael Addition | α,β-Unsaturated ketone, Ionic Liquid catalyst | 3-(β-ketoalkyl)indole derivative |
N-Alkylation Reactions of Indole Derivatives
N-alkylation is a fundamental transformation for modifying the indole core, directly impacting the compound's properties. The nitrogen atom of the indole ring, while weakly nucleophilic, can be readily alkylated following deprotonation by a strong base. mdpi.com A prevalent and classic method involves the use of sodium hydride (NaH) to abstract the acidic N-H proton, generating a highly nucleophilic indole anion. youtube.com This anion subsequently reacts with an alkyl halide in an SN2 reaction to yield the N-alkylated indole. youtube.com This procedure is typically conducted in aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
The reaction is analogous to the Williamson ether synthesis, where an alcohol is deprotonated to form a more nucleophilic alkoxide before reacting with an alkyl halide. youtube.com While effective for many substrates, this method's reliance on a strong base can limit its compatibility with sensitive functional groups.
Modern advancements have led to the development of catalytic methods for N-alkylation that proceed under milder conditions. These include transition-metal catalysis and organocatalytic strategies, which offer improved functional group tolerance and opportunities for enantioselective synthesis. mdpi.com For instance, copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indole reagents provides an efficient route to a variety of N-alkylated indoles. researchgate.net
Below is a table summarizing various conditions for the N-alkylation of indole derivatives.
| Indole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Product | Yield (%) | Reference |
| Indole | Benzyl bromide | NaH | DMF | 1-Benzyl-1H-indole | 91 | |
| 5-Chloroindole | Tosyl chloride | NaH | THF | 5-Chloro-1-(tosyl)-1H-indole | - | nih.gov |
| Indole | α-bromo ester | NaH | - | N-alkylated indole ester | - | youtube.com |
| Indole derivatives | α-substituted allyl acetates | Pd catalyst | - | Chiral N-allylated indoles | 60-79 | mdpi.com |
Introduction of Amino and Carboxamide Groups
The incorporation of amino and carboxamide moieties, particularly at the C-2 position of the indole scaffold, is a key step in the synthesis of this compound and related compounds.
One efficient, one-pot method for producing 2-amino-indole-3-carboxamides involves the reaction of a 2-halonitrobenzene with a cyanoacetamide. nih.gov This sequence begins with a nucleophilic aromatic substitution (SNAr) reaction under basic conditions to form a 2-cyano-2-(2-nitrophenyl)-acetamide intermediate. This is followed by an in-situ reductive cyclization, often using reagents like zinc powder and ferric chloride, to construct the desired 2-aminoindole ring system. nih.gov
The synthesis of indole-2-carboxamides can also be achieved through standard amide bond formation protocols. This typically involves coupling an indole-2-carboxylic acid derivative with a desired amine. nih.gov Common coupling reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM). nih.gov For example, 5-chloro-3-methyl-1H-indole-2-carboxylic acid can be coupled with various amines using this method to generate a library of indole-2-carboxamide derivatives. nih.gov An alternative approach uses 2-(trichloroacetyl)pyrroles as pyrrole acid chloride surrogates, which react smoothly with amines.
The introduction of an amino group onto the benzene portion of the indole ring is commonly accomplished through the reduction of a corresponding nitro group. This transformation is a standard procedure in aromatic chemistry and can be applied to nitro-indole precursors to yield amino-indole derivatives. acs.org
The following table details examples of carboxamide formation on the indole scaffold.
| Indole Precursor | Amine | Coupling Reagent/Method | Product | Yield (%) | Reference |
| 5-Chloro-3-methyl-1H-indole-2-carboxylic acid | Phenethylamine | BOP, DIPEA | 5-Chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide | 91 | nih.gov |
| (E)-5-Chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxylic acid | 4-(Dimethylamino)phenethylamine | - | (E)-5-chloro-N-(4-(dimethylamino)phenethyl)-3-(2-methoxyvinyl)-1H-indole-2-carboxamide | 82 | tandfonline.com |
| 2-Fluoronitrobenzene | N-Butyl-2-cyanoacetamide | One-pot SNAr / Reductive Cyclization | 2-Amino-N-butyl-1H-indole-3-carboxamide | - | nih.gov |
Schiff Base Formation from Indole Carbaldehydes and Amines
Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone. ekb.eg In the context of indole chemistry, indole carbaldehydes are valuable precursors for synthesizing a wide array of Schiff base derivatives. researchgate.netnih.gov The reaction typically proceeds by refluxing the indole carbaldehyde (e.g., indole-3-carbaldehyde or 1H-indole-2-carbaldehyde) with a primary amine in a solvent like ethanol, often in the presence of an acid catalyst such as glacial acetic acid. researchgate.netajchem-b.com
The mechanism involves two main steps: the nucleophilic addition of the amine to the aldehyde's carbonyl carbon to form a carbinolamine intermediate, followed by the dehydration of this intermediate to yield the final C=N double-bonded Schiff base. ajchem-b.com
Various catalysts can be employed to facilitate this transformation. While acidic conditions are common, base catalysts like piperidine or even heterogeneous catalysts such as gold nanoparticles supported on titanium dioxide (Au@TiO₂) have been used effectively. nih.gov The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity. nih.gov This reaction is versatile, allowing for the condensation of indole carbaldehydes with a diverse range of amines, including aryl amines, amino acids, and aminophenols. researchgate.netnih.gov
The table below presents examples of Schiff base synthesis from indole carbaldehydes.
| Indole Carbaldehyde | Amine | Catalyst/Solvent | Product Class | Reference |
| Indole-3-carbaldehyde | Various aryl amines | Glacial acetic acid | N-((indol-1H-3-yl)methylene)arylamines | researchgate.net |
| 1H-Indole-2-carbaldehyde | Various amine derivatives | Glacial acetic acid | (E)-N-substituted-1-(1H-indol-2-yl)methenamines | ajchem-b.com |
| 3-Chloro-1H-indole-2-carbaldehyde | Aniline derivatives | Piperidine / Ethanol | Schiff bases of 3-chloro-1H-indole-2-carbaldehyde | nih.gov |
| 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | Aniline derivatives | - | Indole Schiff base derivatives | orientjchem.org |
Sulfonylation Techniques for Indole-Sulfonamide Derivatives
Sulfonylation is the process of attaching a sulfonyl group (–SO₂–) to a molecule, and it is a key method for preparing indole-sulfonamide derivatives. This functionalization can occur at either the indole nitrogen (N-sulfonylation) or a carbon atom on the ring (C-sulfonylation). nih.govtandfonline.com
N-sulfonylation is frequently achieved by first deprotonating the indole with a strong base like sodium hydride (NaH), followed by quenching the resulting anion with a sulfonyl chloride, such as 4-methyl-benzene-1-sulfonyl chloride (tosyl chloride). nih.govnih.gov This method effectively installs the sulfonamide group at the N-1 position of the indole ring. nih.gov
C-sulfonylation, particularly at the electron-rich C-3 position, can be accomplished under milder, catalytic conditions. A simple and efficient protocol utilizes copper(I) iodide (CuI) as a catalyst for the reaction between indoles and aryl sulfonyl chlorides. tandfonline.com A significant advantage of this method is that it proceeds chemoselectively at the C-3 position without requiring prior protection of the N-H group. tandfonline.com
Another strategy for creating indole-sulfonamide derivatives involves reacting an indole precursor containing a nucleophilic group, such as a carbohydrazide, with a sulfonyl chloride. For example, 5-fluoro-1H-indole-3-carbohydrazide can be reacted with various aryl sulfonyl chlorides in pyridine to form N'-sulfonyl-indole-3-carbohydrazides. nih.gov
The following table summarizes different sulfonylation techniques for indole derivatives.
| Indole Substrate | Sulfonylating Agent | Reagent/Catalyst | Position of Sulfonylation | Product Class | Reference |
| 5-Chloroindole | Tosyl chloride | NaH | N-1 | N-Sulfonylated indole | nih.gov |
| Indole | Aryl sulfonyl chlorides | CuI | C-3 | 3-Sulfonyl indole | tandfonline.com |
| 5-Fluoro-1H-indole-3-carbohydrazide | Aryl sulfonyl chlorides | Pyridine | Attached to hydrazide at C-3 | Indole-based-sulfonamide | nih.gov |
| Indole acetic acid derivative | Benzene sulfonyl chloride derivatives | Triethylamine (TEA) | Attached to amine on side chain | Indole acetic acid sulfonate |
Structure Activity Relationship Sar Studies of 5 Chloro 1h Indol 2 Amine Analogues
Impact of Substitutions on the Indole (B1671886) Ring (C2, C3, C5) on Biological Activity
Substitutions on the indole ring of 5-chloro-1H-indol-2-amine analogues have been shown to significantly impact their biological activity. The C2, C3, and C5 positions are particularly important for modulating the potency and selectivity of these compounds for various biological targets.
At the C2 position , the nature of the substituent is critical for activity. For instance, in the development of histamine (B1213489) H4 receptor antagonists, a carboxamide linkage at C2 is a common feature. The specific group attached to the carboxamide can influence affinity. For example, linking a 4-methylpiperazine group via a carbonyl group at C2 results in potent H4 receptor antagonists. nih.gov
The C3 position of the indole ring is another key site for modification. In the context of cannabinoid receptor 1 (CB1) allosteric modulators, the introduction of an alkyl group at the C3 position has a considerable effect on activity. The potency of these modulators can be fine-tuned by varying the length of the alkyl chain. For example, analogues with an n-hexyl group at the C3 position have shown low KB values, indicating high affinity. nih.gov Conversely, in other series of compounds, such as HIV-1 fusion inhibitors, substitutions at the 3-position can be exploited to create interactions within the hydrophobic pocket of the target protein. nih.gov
The C5 position is frequently substituted with an electron-withdrawing group, which is often crucial for high affinity towards various receptors. The presence of a chlorine atom at C5 is a common feature in many biologically active indole derivatives, including those targeting the H4 receptor and the CB1 receptor. nih.govnih.gov Studies on 5-HT7 receptor ligands have also indicated that electron-withdrawing groups at the C5 position can lead to increased affinity. nih.gov The substitution at this position appears to be more favorable than at the C4 position of the indole ring. researchgate.net
Table 1: Impact of C3 Substitution on CB1 Receptor Allosteric Modulator Potency
| Compound | C3-Substituent | KB (nM) | α Value |
|---|---|---|---|
| 12d | n-propyl | 259 | 25 |
| ICAM-b | n-pentyl | 470 | - |
| 12f | n-hexyl | 89 | comparable to Org27569 |
Data sourced from Khurana et al., 2014. nih.gov
Influence of Side Chain Modifications on Biological Potency and Selectivity
In the development of CB1 receptor allosteric modulators based on the 5-chloro-1H-indole-2-carboxamide scaffold, the ethylene (B1197577) linker between the amide group and a 4-aminophenyl group has been identified as essential for the allosteric effects. nih.gov The nature of the substituent on this terminal phenyl ring also influences both the affinity and the efficacy of allosteric modulation. For instance, a dimethylamino group on the phenyl ring can lead to improved allostery compared to a piperidinyl moiety. nih.gov
For histamine H4 receptor antagonists, the piperazine (B1678402) group attached to the C2-carboxamide is a key feature. While N-methylpiperazine often results in the best affinity, other cyclic amines can be tolerated, indicating that the piperazine group is not strictly essential for H4 receptor binding. researchgate.net
In a series of 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid derivatives, the substitution pattern on the phenethylamino side chain was found to be critical for antiproliferative activity. A meta-piperidinyl substitution on the phenethyl moiety resulted in a more potent compound compared to other derivatives with para-amine substituents, suggesting a better fit within the active site of the target enzymes. mdpi.com
Furthermore, in the context of stabilized minigastrin analogues, modifications to the C-terminal side chain of peptide derivatives can prevent enzymatic degradation and improve tumor uptake. mdpi.com This highlights the general principle that side chain modifications can significantly impact the pharmacokinetic properties of a drug candidate.
Table 2: Influence of Side Chain Amine on CB1 Receptor Allosteric Modulation
| Compound | Terminal Amine on Phenyl Ring | Effect on Allostery |
|---|---|---|
| Analogue 1 | Dimethylamino | Improved allostery |
| Analogue 2 | Piperidinyl | Less effective than dimethylamino |
Based on findings from Mahmoud et al., 2013 and Khurana et al., 2014. nih.gov
Role of Halogenation (e.g., Chlorine at C5) in Modulating Receptor Affinity and Activity
Halogenation, particularly the presence of a chlorine atom at the C5 position of the indole ring, is a critical determinant of receptor affinity and activity in many this compound analogues. This is attributed to the electron-withdrawing nature of the halogen and its ability to participate in specific interactions, such as halogen bonding.
The C5-chloro substitution is a common feature in potent histamine H4 receptor antagonists. nih.gov Structure-activity relationship studies have consistently shown that the presence of a chlorine or fluorine atom in the aromatic ring of indole-based H4 receptor antagonists leads to high affinity. researchgate.net Similarly, for CB1 receptor allosteric modulators, an electron-withdrawing group at the C5 position, such as a chloro or isothiocyanate group, is preferred for potent negative allostery. nih.gov In some cases, a fluoro substitution at C5 has been shown to improve allostery even more than a chloro substitution. escholarship.org
The chlorine atom at C5 can form a halogen bond with key amino acid residues in the binding site of a target protein. For example, in a series of 5-chloro-indole-2-carboxylate derivatives designed as antiproliferative agents, the chlorine atom was found to form a halogen bond with a cysteine residue (Cys532) at the gate of the active site. mdpi.com Halogen bonds, while not as strong as traditional hydrogen bonds, can significantly contribute to binding affinity, with increases of up to two orders of magnitude observed when a halogen is introduced. acs.org The backbone carbonyl oxygen of amino acids is a frequent partner in such interactions. acs.org
The positive impact of halogenation is not universal and is dependent on the specific biological target. However, for many receptor types, the inclusion of a halogen at the C5 position of the indole ring is a key strategy for enhancing potency.
SAR in Specific Receptor Ligand Development (e.g., CB1 Receptor Allosteric Modulators, H4 Receptor Antagonists)
The principles of SAR are well-illustrated in the development of ligands for specific receptors, such as the CB1 and H4 receptors.
CB1 Receptor Allosteric Modulators:
The development of 5-chloro-1H-indole-2-carboxamide derivatives as negative allosteric modulators (NAMs) of the CB1 receptor has yielded several key SAR insights:
C5-Substitution: An electron-withdrawing group at the C5 position of the indole ring is crucial. A chloro group is effective, and a fluoro group can sometimes provide improved allostery. nih.govescholarship.org
C3-Substitution: An alkyl group at the C3 position significantly influences activity. While short-chain alkyl groups can improve allostery, longer chains (e.g., n-hexyl) can enhance the affinity of the modulator for the receptor. nih.govescholarship.org
Side Chain: An ethylene linker between the C2-amide and a terminal phenyl ring is essential. nih.gov
Terminal Amine: The nature of the amine on the terminal phenyl ring affects potency, with a dimethylamino group often being superior to a piperidinyl group. nih.gov
Table 3: Key SAR Findings for CB1 Receptor Allosteric Modulators
| Structural Feature | Preferred Moiety | Impact on Activity |
|---|---|---|
| C5-Indole Substitution | Electron-withdrawing group (Cl, F) | Important for allostery |
| C3-Indole Substitution | Alkyl chain (length is variable) | Influences affinity and allostery |
| Linker | Ethylene | Essential for effect |
| Terminal Amine | N,N-dimethylamino | Improved allostery |
H4 Receptor Antagonists:
For H4 receptor antagonists derived from the (5-chloro-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone scaffold, the following SAR has been established:
C5-Halogenation: A chlorine or fluorine atom at the C5 position of the indole ring leads to high affinity for the H4 receptor. nih.govresearchgate.net
C2-Linker and Amine: A carbonyl group at C2 linking to a piperazine ring is a common structural motif. While N-methylpiperazine often yields the highest affinity, other cyclic amines are also tolerated. nih.govresearchgate.net The indole NH group is also considered important for activity. researchgate.net
These examples demonstrate how systematic modifications of the this compound scaffold can lead to the development of potent and selective ligands for specific biological targets.
Biological Target Identification and Mechanistic Studies of 5 Chloro 1h Indol 2 Amine Derivatives
Investigation of Enzymatic Inhibition Mechanisms
The structural scaffold of 5-chloro-1H-indol-2-amine has proven to be a valuable template for the design of potent and selective enzyme inhibitors.
Cyclooxygenase (COX) Inhibitors
Derivatives of the indole (B1671886) core structure are recognized for their anti-inflammatory properties, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes. The indole moiety is a key pharmacophore in the development of novel selective COX-2 inhibitors. nih.gov Certain 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives have demonstrated significant anti-inflammatory activity and selective inhibition of COX-2 expression. nih.gov Docking studies of these derivatives have shown that they can bind effectively to the COX-2 active site. For instance, specific compounds form hydrogen bonds with key amino acid residues like Tyr 355 and Arg 120, an interaction pattern also observed with established NSAIDs like indomethacin. nih.gov This selective inhibition of COX-2 over COX-1 is a critical goal in developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects. nih.gov
Aromatase Inhibitors
Aromatase, a cytochrome P450 enzyme, is a crucial target in the treatment of hormone-dependent breast cancer as it is responsible for the final step in estrogen biosynthesis. researchgate.net Indole derivatives have been explored as aromatase inhibitors (AIs). Studies on indole aryl sulfonamides revealed that the position of substitution on the indole ring is critical for activity; a derivative with the substituent at the C-5 position showed potent inhibition with an IC50 value of 0.16 µM. researchgate.net Similarly, 2-aryl indoles have been investigated, with one compound featuring a nitrile group at the C-3 position demonstrating an IC50 value of 1.61 μM. researchgate.net These findings highlight the potential of the indole scaffold to effectively interact with the active site of aromatase, thereby blocking estrogen production.
EGFR-TK Inhibitors
The epidermal growth factor receptor (EGFR) is a tyrosine kinase (TK) that plays a pivotal role in cell proliferation and survival; its deregulation is a hallmark of many cancers. nih.govgenome.jp Consequently, EGFR-TK inhibitors are a major class of anticancer drugs. nih.gov A series of novel 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides has been developed as potent inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme. nih.gov Certain derivatives from this series exhibited potent inhibitory activity, comparable to existing drugs. nih.gov Computational docking studies have elucidated the binding mechanism, showing that the 5-chloro-indolyl moiety inserts deep into the hydrophobic pocket of the enzyme's active site. The indolyl NH group forms a key hydrogen bond interaction with the amino acid Asp855. nih.gov
Table 1: Inhibitory Activity of Selected 5-Chloro-indole-2-carboxamide Derivatives Against EGFR
| Compound | EGFRWT IC50 (nM) | EGFRT790M IC50 (nM) |
|---|---|---|
| 5d | 85 ± 7 | - |
| 5f | 72 ± 6 | 9.5 ± 2 |
| 5g | 68 ± 5 | 11.9 ± 3 |
| Erlotinib (B232) (Ref.) | 80 ± 7 | - |
| Osimertinib (Ref.) | - | 8 ± 2 |
Data sourced from scientific literature. nih.gov
Receptor Binding Studies and Allosteric Modulation
Beyond enzyme inhibition, this compound derivatives interact with various cell surface receptors, acting as antagonists or allosteric modulators.
Cannabinoid Receptors
The cannabinoid receptor 1 (CB1), primarily located in the nervous system, is a key target for synthetic cannabinoids. researchgate.net Studies on a series of chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA have demonstrated that these compounds bind to the human CB1 (hCB1) receptor with high affinity. nih.gov The position of the chlorine atom on the indole core significantly influences the binding affinity. While all tested isomers showed affinities in the low nanomolar range, chlorination at the 4- and 5-positions was found to reduce hCB1 binding affinity compared to the parent compound. In contrast, derivatives with chlorine at the 2-, 6-, and 7-positions largely retained the high binding affinity of the non-chlorinated parent compound.
Table 2: hCB1 Receptor Binding Affinities of Chloroindole Analogues of MDMB-CHMICA
| Compound | Position of Cl | Ki (nM) |
|---|---|---|
| MDMB-CHMICA | - | 0.44 |
| 2-chloroindole analogue | 2 | 0.58 |
| 4-chloroindole analogue | 4 | 9.8 |
| 5-chloroindole (B142107) analogue | 5 | 7.4 |
| 6-chloroindole analogue | 6 | 0.77 |
| 7-chloroindole analogue | 7 | 0.73 |
Data sourced from scientific literature.
Serotonin (B10506) Receptors
The 5-HT3 receptor, a ligand-gated ion channel, is involved in various physiological processes. Research has identified 5-chloroindole as a potent and selective positive allosteric modulator (PAM) of this receptor. As a PAM, 5-chloroindole enhances the response of the receptor to its natural agonist, serotonin (5-HT), as well as to partial agonists. Radioligand binding studies showed that 5-chloroindole causes a modest increase (approximately twofold) in the apparent affinity of 5-HT for the human 5-HT3A receptor, without affecting the binding of antagonists. This modulatory effect makes 5-chloroindole a valuable pharmacological tool for studying the 5-HT3 receptor's function and may guide the development of new therapeutic agents.
Histamine (B1213489) H4 Receptor
The histamine H4 receptor (H4R) is predominantly expressed on cells of the immune system and is considered a promising target for treating inflammatory and allergic conditions. The derivative N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamide (referred to as Compound A in a study) has been investigated for its antagonist activity at the H4R. Studies using human mastocytoma cells (HMC-1) showed that this compound significantly inhibited H4R-mediated intracellular calcium release and the production of the Th2 cytokine IL-13 induced by histamine and the H4R agonist 4-methylhistamine. This demonstrates its ability to block H4R-mediated downstream signaling events, highlighting its potential as an anti-inflammatory agent.
Interference with Folic Acid Synthesis in Antimicrobial Activity
The bacterial folic acid synthesis pathway is a well-established target for antimicrobial agents because it is essential for prokaryotic survival and absent in humans, who obtain folate from their diet. nih.govnih.gov Key enzymes in this pathway, such as dihydrofolate reductase (DHFR), are targets for drugs like trimethoprim. nih.gov The indole scaffold has been investigated for its potential to inhibit DHFR in the context of anticancer drug design. Computational studies suggest that a higher number of indole moieties can lead to stronger attachment to the DHFR binding pocket, and that combining the indole scaffold with dichlorobenzene can improve DHFR inhibition. While indole derivatives are known to possess broad antimicrobial activity, specific studies detailing the mechanism of this compound derivatives interfering directly with the folic acid synthesis pathway are not extensively documented in the available literature.
Modulation of Cellular Signaling Pathways
Derivatives of this compound can exert their biological effects by modulating critical intracellular signaling pathways that regulate inflammation, cell survival, and apoptosis.
ERK1/2, Akt, and NF-κB Activation
The ERK1/2, Akt, and NF-κB signaling pathways are crucial regulators of cellular processes including inflammation, proliferation, and survival. In the context of H4R antagonism, the derivative N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamide has been shown to suppress the histamine-induced phosphorylation of ERK1/2, Akt, and NF-κB in human mast cells. By inhibiting the activation of these key signaling molecules, the compound can block the downstream events that lead to inflammatory responses, such as the production of cytokines.
Caspase-3, Caspase-8, Bax, and Bcl2
Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of proteins. The Bcl-2 family of proteins includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2, with the ratio between them being a critical determinant of cell fate. Caspases, such as the initiator caspase-8 and the executioner caspase-3, are proteases that carry out the dismantling of the cell.
Certain 5-chloro-indole-2-carboxamide derivatives developed as EGFR inhibitors have been shown to induce apoptosis. nih.gov In human pancreatic cancer cells, these compounds led to a significant increase in the levels of caspase-8 and the pro-apoptotic protein Bax, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl2 ratio, in favor of apoptosis, was accompanied by a marked overexpression of caspase-3, confirming the activation of the apoptotic cascade. nih.gov
Table 3: Effect of Selected Indole Derivatives on Apoptotic Protein Levels in Panc-1 Cells
| Compound | Caspase-3 (pg/mL) | Caspase-8 (pg/mL) | Bax (pg/mL) | Bcl-2 (pg/mL) |
|---|---|---|---|---|
| Control | 110.5 ± 2.5 | 115.3 ± 3.5 | 120.4 ± 4.0 | 450.6 ± 5.0 |
| 5f | 560.2 ± 5.0 | 490.5 ± 5.0 | 510.6 ± 5.5 | 140.2 ± 3.0 |
| 5g | 542.5 ± 5.0 | 470.6 ± 5.0 | 495.2 ± 5.0 | 155.4 ± 3.5 |
| Staurosporine (Ref.) | 503.2 ± 4.0 | 450.2 ± 4.5 | 480.3 ± 5.0 | 170.8 ± 4.0 |
Data sourced from scientific literature. nih.gov
DNA Alkylation Mechanisms and DNA Minor Groove Binding
The interaction with DNA is another mechanism through which indole-based compounds can exert cytotoxic effects. These interactions can be covalent, through alkylation, or non-covalent, by binding to specific regions of the DNA helix.
DNA Alkylation and Minor Groove Binding
The minor groove of the DNA double helix is an important target for small molecules that can interfere with DNA replication and transcription. Small molecules with a crescent shape are often compatible with the curvature of the minor groove. A series of 5-amino-seco-CBI (1-(chloromethyl)-1,2-dihydro-3H-benz[e]indole) compounds, which are structurally related to 5-chloro-indole derivatives, have been designed as DNA alkylating agents that specifically target A-T rich sequences in the minor groove. These compounds possess a reactive chloromethyl group that can form a covalent bond with DNA bases, leading to cytotoxicity. The design of these molecules incorporates subunits that facilitate binding within the DNA minor groove, positioning the alkylating agent for its reaction. This dual mechanism of initial non-covalent binding followed by covalent alkylation makes them highly potent cytotoxic agents.
Preclinical Pharmacological Investigations of 5 Chloro 1h Indol 2 Amine Analogues
In Vitro Assays for Biological Activity
A variety of in vitro assays have been employed to characterize the biological effects of 5-chloro-1H-indol-2-amine analogues. These methods are crucial for initial screening and for understanding the mechanisms of action.
Cell Viability and Cytotoxicity Assays : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method used to assess the antiproliferative activity of these compounds against cancer cell lines. tandfonline.com This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Enzyme Inhibition Assays : To determine the specific molecular targets, enzymatic assays are frequently used. For instance, the inhibitory activity of indole (B1671886) analogues against Epidermal Growth Factor Receptor (EGFR), including its wild-type (WT) and mutated forms (T790M), has been evaluated to assess their potential as targeted anticancer agents. tandfonline.comnih.govmdpi.comresearchgate.net
Apoptosis and Cell Cycle Analysis : The mechanism of cell death induced by these compounds is often investigated through apoptosis assays. The activation of key apoptosis-regulating proteins, such as caspase-3 and caspase-8, has been measured to confirm that the compounds induce programmed cell death in cancer cells. tandfonline.comnih.gov Furthermore, the effect of certain derivatives on the cell cycle has been studied to see if they cause arrest at specific phases, thereby preventing cancer cell proliferation. nih.gov
Antimicrobial Susceptibility Tests : The antimicrobial potential of 5-chloro-indole derivatives is typically determined using standardized methods like the agar (B569324) well diffusion method and broth microdilution. bhu.ac.innih.govnih.gov These tests are used to calculate the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.govnih.gov
Anti-inflammatory Assays : The anti-inflammatory properties have been assessed in vitro using methods such as the inhibition of albumin denaturation. jyoungpharm.org This assay provides an indication of a compound's ability to prevent protein denaturation, a key process in inflammation. jyoungpharm.org
Evaluation of Specific Activities
Based on the results from in vitro assays, this compound analogues have demonstrated a wide spectrum of specific biological activities.
Antiproliferative Activity
A significant focus of research has been the antiproliferative effects of these compounds against various cancers. nih.gov Numerous derivatives have shown potent activity, often comparable or superior to established drugs. tandfonline.commdpi.com For example, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides demonstrated significant antiproliferative effects, with GI₅₀ values (concentration causing 50% growth inhibition) in the nanomolar range. tandfonline.comnih.gov Compound 5f from this series was identified as a particularly potent derivative with a GI₅₀ of 29 nM, outperforming the reference drug erlotinib (B232). tandfonline.com Similarly, ethyl 5-chloro-indole-2-carboxylate derivatives showed potent antiproliferative effects, with compound 3e having a GI₅₀ of 29 nM. mdpi.comresearchgate.net The mechanism for this activity is often linked to the inhibition of crucial signaling pathways, such as the EGFR and BRAF pathways, which are over-activated in many malignancies. mdpi.comresearchgate.net
Table 1: Antiproliferative Activity of Selected 5-Chloro-1H-indole Analogues
| Compound | R Group | GI₅₀ (nM) | Reference Drug (Erlotinib) GI₅₀ (nM) | Source |
|---|---|---|---|---|
| 5d | p-N,N-dimethyl amino | 36 | 33 | tandfonline.com |
| 5f | p-2-methyl pyrrolidin-1-yl | 29 | 33 | tandfonline.com |
| 5g | p-4-morpholin-1-yl | 31 | 33 | tandfonline.com |
| 3e | m-piperidin-1-yl | 29 | 33 | mdpi.com |
Anti-inflammatory Activity
Certain N-substituted 5-chloro-1H-indol-1-yl derivatives have been evaluated for their anti-inflammatory properties. jyoungpharm.org In an in vitro study using the albumin denaturation method, several compounds exhibited dose-dependent anti-inflammatory action. jyoungpharm.org Notably, the compound N²-(biphenyl-2-yl)-4-chloro-N¹-(5-chloro-1H-indol -1-yl)-4-aminobenzene-1,2-diamine (NA5) showed the most significant activity in this assay. jyoungpharm.org
Antimalarial Activity
The indole scaffold is recognized for its potential in developing antiplasmodial agents. nih.govnih.gov Research into indole derivatives has shown activity against the malaria parasite, Plasmodium falciparum. nih.govacs.org For instance, pyrazino[1,2-a]indole (B3349936) derivatives have demonstrated antiplasmodial activity, with compound 12 showing an IC₅₀ of 1.5 µM against the 3D7 strain of P. falciparum. acs.org The mechanism of action for many indole-based compounds involves inhibiting hemozoin formation or targeting other essential parasite pathways. nih.gov
Antimicrobial (Antibacterial and Antifungal) Activity
Derivatives of 5-chloro-indole have been tested against a range of pathogenic bacteria and fungi. bhu.ac.inresearchgate.net Schiff bases synthesized from 5-chloro-isopropyl benzaldehyde (B42025) showed effectiveness against both Gram-positive and Gram-negative bacteria. bhu.ac.in Indole derivatives containing aminoguanidinium moieties also displayed potent antibacterial activities, with MICs in the range of 2–16 µg/mL against ESKAPE pathogens. nih.gov Some compounds have also exhibited moderate to good antifungal activity against species like Candida albicans and Aspergillus niger. researchgate.netnih.gov
Table 2: Antimicrobial Activity (MIC) of Selected Indole Analogues
| Microorganism | Compound Class | MIC Range (µg/mL) | Source |
|---|---|---|---|
| Staphylococcus aureus | Quinoxaline-based C-2 amine analogues | 4 - 32 | nih.gov |
| Bacillus subtilis | Quinoxaline-based C-2 amine analogues | 8 - 64 | nih.gov |
| Escherichia coli | Quinoxaline-based C-2 amine analogues | 4 - 32 | nih.gov |
| ESKAPE Pathogens | Aminoguanidinium Indole Derivatives | 2 - 16 | nih.gov |
Studies on Specific Cell Lines and Microorganisms
The preclinical evaluation of this compound analogues has involved a diverse panel of human cancer cell lines and clinically relevant microorganisms to establish the spectrum of their activity.
Human Cancer Cell Lines
Lung (A-549), Breast (MCF-7), Pancreatic (Panc-1), and Colon (HT-29) Cancer: A series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and ethyl 5-chloro-indole-2-carboxylates were tested against this panel. tandfonline.commdpi.com Several compounds, including 5f and 3e , showed potent growth inhibition across these cell lines, with GI₅₀ values often in the low nanomolar range, indicating broad-spectrum antiproliferative potential. tandfonline.commdpi.com Compound 5f , for example, was more effective than the reference drug erlotinib against all tested lines except HT-29. tandfonline.com
Prostate Cancer (PC-3) and Cervical Cancer (HeLa): Studies on halogenated indole derivatives demonstrated cytotoxic effects against PC-3 and HeLa cell lines, with IC₅₀ values of 13.62 µM and 21.74 µM, respectively, for one analogue.
Leukemia (HL-60): A pyrazino[1,2-a]indole derivative, compound 13 , showed notable antitumor activity against the HL-60 cell line, with an IC₅₀ value of 3.19 µM. acs.org
Microorganisms
Staphylococcus aureus and Bacillus subtilis (Gram-positive): Analogues have shown good to moderate antibacterial activity against these Gram-positive bacteria. bhu.ac.innih.gov For example, quinoxaline-based C-2 amine-substituted analogues exhibited MIC values as low as 4 µg/mL against S. aureus. nih.gov
Escherichia coli and Pseudomonas aeruginosa (Gram-negative): Activity has also been reported against Gram-negative bacteria. bhu.ac.innih.govresearchgate.net While the outer membrane of Gram-negative bacteria can present a challenge for compound penetration, some indole derivatives have shown promising MIC values. nih.gov
Candida albicans (Fungus): Several studies have confirmed the antifungal potential of 5-chloro-indole derivatives against this opportunistic yeast. researchgate.netnih.gov For instance, a 5-chloro benzoxazolinone derivative showed good antifungal activity against C. albicans. nih.gov
P. falciparum (Protozoan): Synthetic indole derivatives have been evaluated for their ability to inhibit the growth of the malaria parasite P. falciparum, including chloroquine-resistant strains. nih.govacs.org
Computational and Theoretical Studies on 5 Chloro 1h Indol 2 Amine
Molecular Docking Simulations to Elucidate Binding Affinities and Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
While specific molecular docking studies exclusively on 5-chloro-1H-indol-2-amine are not extensively documented in publicly available literature, research on closely related derivatives provides valuable insights. For instance, studies on various 5-chloro-indole derivatives have demonstrated their ability to interact with a range of biological targets. These interactions are often characterized by a combination of hydrogen bonding, hydrophobic interactions, and halogen bonding, where the chlorine atom at the 5-position plays a crucial role.
In a typical docking simulation of a 5-chloro-indole derivative, the indole (B1671886) ring often engages in π-π stacking or hydrophobic interactions with aromatic residues within the protein's active site. The amine group at the 2-position and the NH group of the indole ring can act as hydrogen bond donors, forming key interactions with acceptor residues such as aspartate, glutamate, or serine. The 5-chloro substituent can form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains, thereby enhancing binding affinity and selectivity.
To illustrate the potential interactions, a hypothetical docking scenario of this compound into a generic kinase active site is presented in the table below.
| Interaction Type | Potential Interacting Residue (Example) | Functional Group on this compound |
| Hydrogen Bond Donor | Aspartate | 2-amino group, Indole N-H |
| Hydrogen Bond Acceptor | Lysine | 2-amino group |
| Hydrophobic Interaction | Phenylalanine, Leucine | Indole ring |
| Halogen Bond | Carbonyl oxygen of backbone | 5-chloro group |
This table represents a hypothetical scenario and actual interactions would depend on the specific protein target.
Density Functional Theory (DFT) Calculations for Conformational Analysis and Stability
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug discovery, DFT calculations are instrumental in determining the stable conformations of a molecule and understanding its electronic properties, which are crucial for its interaction with biological targets.
For this compound, DFT calculations can elucidate the preferred three-dimensional arrangement of its atoms. The planarity of the indole ring is a key feature, and DFT can predict the rotational barrier around the C2-NH2 bond, identifying the most stable (lowest energy) conformation of the amine group relative to the indole ring. The presence of the chlorine atom at the 5-position can influence the electron distribution within the indole ring, which in turn affects its reactivity and interaction capabilities.
Key parameters that can be calculated using DFT include:
Optimized Geometry: The most stable 3D structure with corresponding bond lengths and angles.
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's stability.
Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for intermolecular interactions.
| DFT Calculated Property | Significance |
| Ground State Energy | Indicates the overall stability of the molecule. |
| HOMO-LUMO Gap | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | Provides information on the polarity of the molecule. |
| Mulliken Atomic Charges | Describes the charge distribution on individual atoms. |
The specific values for these properties would require dedicated DFT calculations for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by correlating physicochemical properties or theoretical molecular descriptors of a series of compounds with their experimentally determined activities.
A QSAR study involving this compound would typically be part of a larger investigation of a series of substituted indol-2-amine derivatives. The goal would be to understand how different substituents at various positions on the indole ring affect a specific biological activity.
The contribution of the 5-chloro substituent can be quantified using various descriptors in a QSAR model:
Electronic Descriptors: The Hammett constant (σ) for the chloro group would describe its electron-withdrawing nature.
Hydrophobic Descriptors: The Hansch parameter (π) for chlorine would quantify its contribution to the molecule's lipophilicity.
Steric Descriptors: Molar refractivity (MR) or Taft's steric parameter (Es) would account for the size and shape of the chlorine atom.
A hypothetical QSAR equation for a series of indol-2-amines might look like: log(1/C) = a(logP) + b(σ) + c(Es) + d Where C is the concentration required for a certain biological effect, logP is the logarithm of the partition coefficient, σ is the Hammett constant, Es is the Taft steric parameter, and a, b, c, d are regression coefficients. The inclusion of this compound in such a study would help to delineate the importance of the chloro substitution at the 5-position for the observed activity.
In silico ADME/Pharmacokinetic Predictions and Drug-Likeness Assessment
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions and drug-likeness assessments are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. These computational tools use various models and rules to estimate the properties of a molecule based on its structure.
For this compound, several key ADME parameters and drug-likeness rules can be computationally predicted.
Lipinski's Rule of Five: This rule is a widely used guideline to evaluate drug-likeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. The parameters are:
Molecular weight (MW) ≤ 500 Da
Logarithm of the octanol-water partition coefficient (logP) ≤ 5
Number of hydrogen bond donors (HBD) ≤ 5
Number of hydrogen bond acceptors (HBA) ≤ 10
Predicted ADME Properties: Various software platforms can predict a range of pharmacokinetic properties.
| ADME Property | Predicted Value (Illustrative) | Significance |
| Molecular Weight ( g/mol ) | ~180.61 | Well within Lipinski's rule. |
| logP (Octanol/Water) | ~2.5 | Indicates good lipophilicity for membrane permeation. |
| Hydrogen Bond Donors | 2 (NH2, NH) | Compliant with Lipinski's rule. |
| Hydrogen Bond Acceptors | 2 (N in NH2, N in indole) | Compliant with Lipinski's rule. |
| Polar Surface Area (PSA) | ~41 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |
| Number of Rotatable Bonds | 1 | Indicates low conformational flexibility, which is often favorable. |
These values are illustrative and would be determined using specific prediction software.
Based on these in silico predictions, this compound generally exhibits favorable drug-like properties according to Lipinski's rule of five and other ADME-related parameters. Its relatively small size, moderate lipophilicity, and potential for hydrogen bonding suggest that it could have good oral bioavailability.
Advanced Analytical Characterization in Research of 5 Chloro 1h Indol 2 Amine Derivatives
Spectroscopic Methods for Structure Elucidation (e.g., ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, HRMS, HSQC, HMBC)
Spectroscopic techniques are fundamental to the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the molecular framework, functional groups, and atomic connectivity.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. For a derivative of 5-chloro-1H-indol-2-amine, the spectrum would reveal characteristic signals for the protons on the indole (B1671886) core and any substituent groups. The aromatic region would typically display signals for the protons at positions 3, 4, 6, and 7 of the indole ring. The chemical shifts (δ) and coupling constants (J) of these protons provide crucial information about their connectivity and spatial relationships. For instance, in related 5-chloroindole (B142107) systems, the proton at position 4 often appears as a doublet, coupled to the proton at position 3, while the protons at positions 6 and 7 also show characteristic splitting patterns based on their neighbors. rsc.org The protons of the amine group (-NH₂) and the indole N-H typically appear as broad singlets, and their signals can be confirmed by D₂O exchange experiments. libretexts.org
| Proton Assignment (Hypothetical) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Indole N-H | 8.0 - 9.0 | Broad Singlet |
| Aromatic H-4 | 7.4 - 7.6 | Doublet (d) |
| Aromatic H-6 | 7.1 - 7.3 | Doublet of Doublets (dd) |
| Aromatic H-7 | 7.2 - 7.4 | Doublet (d) |
| Aromatic H-3 | 6.3 - 6.5 | Singlet or Doublet |
| Amine -NH₂ | 3.5 - 5.0 | Broad Singlet |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Assignment (Hypothetical) | Expected Chemical Shift (δ, ppm) |
| C2 (C-NH₂) | 145 - 150 |
| C7a | 133 - 136 |
| C3a | 128 - 131 |
| C5 (C-Cl) | 124 - 126 |
| C4 | 120 - 123 |
| C6 | 118 - 120 |
| C7 | 111 - 113 |
| C3 | 98 - 102 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, the IR spectrum would exhibit characteristic absorption bands. The primary amine (-NH₂) group typically shows two distinct N-H stretching bands in the 3500–3300 cm⁻¹ region. libretexts.orgorgchemboulder.com The N-H bond of the indole ring gives rise to a separate stretching vibration in a similar region. orgchemboulder.com Other key absorptions include C-N stretching, aromatic C=C stretching, and aromatic C-H stretching. orgchemboulder.com
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) |
| Indole (N-H) | Stretch | 3400 - 3300 |
| Primary Amine (N-H) | Bend (Scissoring) | 1650 - 1580 |
| Aromatic Ring (C=C) | Stretch | 1600 - 1450 |
| Aromatic Amine (C-N) | Stretch | 1335 - 1250 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. A key feature in the mass spectrum of this compound derivatives is the isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 results in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, which is a definitive indicator of a chlorine-containing compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, often to four or five decimal places. nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition, as very few combinations of atoms will have the same exact mass. scielo.brnih.gov HRMS is therefore essential for confirming the molecular formula of a newly synthesized derivative. nih.gov
| Ion | Isotope | **Calculated Exact Mass (for C₈H₇ClN₂) ** |
| [M]⁺ | ³⁵Cl | 166.0298 |
| [M+2]⁺ | ³⁷Cl | 168.0268 |
2D NMR Techniques (HSQC, HMBC)
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the complete connectivity of a molecule.
HSQC correlates the signals of protons with the signals of the carbon atoms to which they are directly attached, providing definitive C-H bond information. columbia.edu
HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This technique is invaluable for piecing together the molecular structure, connecting spin systems, and assigning quaternary (non-protonated) carbons by observing their correlations to nearby protons. columbia.edu For example, an HMBC spectrum could show a correlation between the indole N-H proton and the C2 and C3 carbons, confirming their proximity in the ring system.
X-ray Crystallographic Studies for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique is contingent upon the ability to grow a high-quality single crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the beam in a specific pattern. Mathematical analysis of this diffraction pattern yields a detailed electron density map, from which the exact position of every atom in the molecule can be determined. mdpi.com
The data obtained from a single-crystal X-ray analysis provides an unambiguous confirmation of the molecular structure. It yields precise measurements of:
Bond lengths
Bond angles
Torsional angles
This information reveals the exact conformation of the molecule in the crystal lattice. Furthermore, the analysis provides insight into the packing of molecules within the crystal, detailing intermolecular interactions such as hydrogen bonds, which can be crucial for understanding the compound's physical properties. researchgate.netnih.gov
| Parameter | Information Provided |
| Crystal System & Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Atomic Coordinates | The precise position of each atom in 3D space. |
| Bond Lengths & Angles | The geometry of the molecule. |
| Intermolecular Interactions | Details on hydrogen bonding, π-π stacking, and other non-covalent forces. researchgate.net |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., LC-MS, TLC, Combiflash Chromatography)
Chromatographic methods are essential for separating components of a mixture, enabling both the purification of target compounds and the assessment of their purity.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique used for qualitatively monitoring the progress of a chemical reaction and for determining the appropriate solvent system for large-scale purification. orientjchem.org A small amount of the reaction mixture is spotted onto a plate coated with an adsorbent (typically silica (B1680970) gel), which is then placed in a solvent. The separation is based on the differential partitioning of the components between the stationary phase (adsorbent) and the mobile phase (solvent).
Combiflash Chromatography
Combiflash is a modern, automated form of flash column chromatography used for the preparative purification of synthesized compounds. It offers significant advantages over traditional gravity-driven column chromatography by using a pump to force the solvent through the column, leading to faster and more efficient separations. The system often includes a UV detector to monitor the eluting compounds in real-time, allowing for precise collection of the desired product fractions. This technique is widely used to isolate pure this compound derivatives from crude reaction mixtures. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. kuleuven.be The sample is first separated on an LC column, and the eluent is then introduced directly into the mass spectrometer. This allows for the determination of the molecular weight of each separated component, providing a high degree of confidence in peak identification. LC-MS is a primary method for assessing the final purity of a synthesized derivative, capable of detecting and identifying even trace-level impurities. nih.gov
| Technique | Primary Application | Information Obtained |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and solvent system selection. orientjchem.org | Qualitative assessment of the number of components in a mixture (purity). |
| Combiflash Chromatography | Preparative purification and isolation of the target compound. | High-purity sample of the derivative for further analysis and testing. |
| Liquid Chromatography-MS (LC-MS) | Final purity assessment and analysis of complex mixtures. kuleuven.benih.gov | Quantitative purity data and molecular weight confirmation of the main component and any impurities. |
Future Directions and Research Gaps for 5 Chloro 1h Indol 2 Amine Research
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of derivatives based on the 5-chloro-1H-indole core has traditionally relied on multi-step procedures. Future research should prioritize the development of more efficient, scalable, and environmentally benign synthetic strategies.
Key areas for exploration include:
Catalyst-Free and Green Synthesis: Developing reactions that minimize the use of hazardous reagents and solvents is crucial. Methodologies utilizing green chemistry principles, such as reactions in aqueous media or under solvent-free conditions, could significantly improve the environmental footprint of synthesizing these compounds openmedicinalchemistryjournal.com.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of 5-chloro-1H-indol-2-amine derivatives could enable more efficient and reproducible production acs.org.
Novel Starting Materials: Current syntheses often begin with precursors like 5-chloro-3-formyl indole-2-carboxylate mdpi.comnih.govnih.gov. Research into alternative, readily available starting materials could open up new chemical space and simplify synthetic routes. For instance, a reported synthesis for a histamine (B1213489) H4 receptor antagonist utilized 5-chloro-1H-indole-2-carboxylic acid as a key intermediate researchgate.net.
A summary of representative synthetic transformations for related 5-chloro-indole scaffolds is presented below.
| Starting Material | Reagents and Conditions | Product Type | Reference |
| 5-chloro-3-formyl indole-2-carboxylate | 1. Amines, EtOH, reflux; 2. NaBH4 | Secondary amines (5-chloro-indole-2-carboxylate derivatives) | mdpi.comnih.gov |
| 5-chloro-3-formyl indole-2-carboxylate | 1. NaH, (Boc)2O, DMF; 2. CH3OCH2P+(C6H5)3Cl-, KOC(CH3)3, THF; 3. NaOH(aq) | Carboxylic acid intermediate for indole-2-carboxamides | nih.gov |
| 5-chloro-1H-indole-2-carboxylic acid | 1-methylpiperazine, HOAT, DIPEA, DMF | 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine | researchgate.net |
Identification of New Biological Targets and Mechanisms of Action
Research has primarily focused on the anticancer properties of 5-chloro-1H-indole-2-amine derivatives, particularly as inhibitors of protein kinases like EGFR and BRAF mdpi.comnih.govresearchgate.net. However, the versatility of the indole (B1671886) scaffold suggests a much broader range of potential biological targets nih.govnih.gov.
Future research should aim to:
Screen Against Diverse Target Classes: Systematic screening of compound libraries based on the this compound core against a wide panel of enzymes and receptors is needed. This could uncover unexpected activities. Potential target families include histone deacetylases (HDACs), sirtuins, PIM kinases, and DNA topoisomerases nih.gov.
Investigate Non-Cancer Indications: The indole nucleus is a common feature in drugs for various conditions. Derivatives of this compound should be explored for their potential in treating inflammatory diseases (e.g., as 5-lipoxygenase inhibitors) nih.gov, neurodegenerative disorders (e.g., as monoamine oxidase inhibitors) mdpi.com, and infectious diseases.
Elucidate Mechanisms of Action: For compounds showing promising activity, detailed mechanistic studies are essential. This includes identifying the precise molecular interactions with the target protein and understanding the downstream effects on cellular signaling pathways. For example, derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells nih.govnih.gov.
| Compound Scaffold | Investigated Biological Target(s) | Therapeutic Area | Reference |
| 5-chloro-indole-2-carboxylate | EGFRT790M, BRAFV600E | Cancer | mdpi.comnih.govresearchgate.net |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFRWT, EGFRT790M | Cancer | nih.gov |
| 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine | Histamine H4 receptor | Inflammation/Allergy | researchgate.net |
| 2-amino-5-hydroxyindoles | 5-lipoxygenase (5-LO) | Inflammation/Allergy | nih.gov |
| Indole-2-N-methylpropargylamine | Monoamine Oxidase B (MAO-B) | Neurodegenerative Disease | mdpi.com |
| Indole derivatives | Serotonin (B10506) Transporter (SERT), Dopamine D2 Receptor | Major Depressive Disorder | mdpi.com |
Development of Multi-Targeted Agents Based on the 5-Chloro-1H-indole-2-amine Scaffold
The complexity of diseases like cancer and neurodegenerative disorders often necessitates hitting multiple biological targets simultaneously. The 5-chloro-1H-indole-2-amine scaffold is an ideal starting point for designing multi-target directed ligands (MTDLs) due to its ability to be functionalized at various positions mdpi.com.
Future strategies include:
Rational Design of Dual Inhibitors: By combining pharmacophores for different targets into a single molecule, novel dual-action agents can be created. This has been explored for the dual inhibition of EGFR and BRAF mdpi.comresearchgate.net. Further research could target other synergistic combinations, such as kinase and HDAC inhibitors.
Fragment-Based Linking: A fragment-based approach can be used, where fragments that bind to different targets are identified and then linked together using the 5-chloro-indole core as a central scaffold.
Systems Biology Approach: Integrating data from genomics, proteomics, and metabolomics can help identify networks of interacting targets that are critical for disease progression. This information can then guide the design of MTDLs that modulate these entire networks for a more effective therapeutic outcome.
Advanced Computational Modeling for Lead Optimization
Computational chemistry plays a pivotal role in modern drug discovery, enabling the rapid and cost-effective optimization of lead compounds nih.gov. While molecular docking has been applied to 5-chloro-indole derivatives mdpi.comresearchgate.net, more advanced computational techniques can accelerate the development process.
Future research should leverage:
Free Energy Perturbation (FEP): FEP calculations provide highly accurate predictions of ligand binding affinities, allowing for the precise evaluation of proposed structural modifications before undertaking synthetic efforts nih.gov.
Quantitative Structure-Activity Relationship (QSAR): The development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide valuable insights into the structural requirements for biological activity and guide the design of more potent analogs mdpi.com.
Molecular Dynamics (MD) Simulations: MD simulations can offer a dynamic view of how a ligand interacts with its target over time, revealing key binding conformations and the role of solvent molecules, which is crucial for understanding the mechanism of action and designing improved inhibitors mdpi.com.
Artificial Intelligence and Machine Learning: AI/ML models can be trained on existing data to predict the activity of new, virtual compounds, screen large virtual libraries, and propose novel molecular structures with desired properties, significantly expanding the explored chemical space.
Integration with Emerging Research Areas in Medicinal Chemistry
To remain at the forefront of drug discovery, research on the this compound scaffold must be integrated with cutting-edge concepts in medicinal chemistry.
Promising areas for integration include:
Targeted Protein Degradation: The scaffold could be incorporated into Proteolysis Targeting Chimeras (PROTACs). A PROTAC based on a this compound derivative would recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation rather than just its inhibition.
Covalent Inhibitors: Designing derivatives that can form a covalent bond with their target protein can lead to increased potency and prolonged duration of action. The reactivity of the indole ring or appended functional groups could be tuned to achieve selective covalent modification of a target.
Chemical Biology Probes: Developing functionalized derivatives (e.g., with biotin or fluorescent tags) can create chemical probes to help identify new binding partners, validate targets, and visualize the compound's distribution within cells and tissues.
By systematically addressing these research gaps and embracing novel technologies, the full therapeutic potential of the this compound scaffold can be realized, paving the way for the development of next-generation medicines.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-chloro-1H-indol-2-amine, and how can reaction conditions be optimized for yield?
- Methodology :
- Multi-component reactions (MCRs) using nickel ferrite nanoparticles (NiFe₂O₄) as catalysts under reflux conditions can enhance reaction efficiency and yield. For example, chloro-substituted indole derivatives are synthesized via condensation of substituted aldehydes with indole precursors in the presence of acetic anhydride and sodium acetate .
- Halogenation strategies : Direct chlorination at the 5-position of indole derivatives can be achieved using chlorinating agents (e.g., Cl₂, SOCl₂) under controlled conditions. Evidence from similar compounds suggests optimizing stoichiometry and temperature to minimize side reactions .
- Key considerations : Monitor reaction progress via TLC or HPLC. Purify crude products using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Techniques :
- ¹H/¹³C-NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for indole protons) and chlorine-induced deshielding effects. The NH₂ group typically appears as a broad singlet near δ 5–6 ppm .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ for C₈H₆ClN₂, m/z 167.02) and fragmentation patterns. High-resolution MS ensures accurate mass validation .
Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
- Methods :
- Column chromatography : Use silica gel with gradients of polar solvents (e.g., ethyl acetate in hexane). Adjust Rf values empirically.
- Recrystallization : Employ solvents like ethanol or dichloromethane/hexane mixtures. Evidence from indole analogs highlights the importance of slow cooling to enhance crystal purity .
- Quality control : Validate purity via HPLC (≥95%) and melting point analysis.
Advanced Research Questions
Q. How can crystallographic data for this compound derivatives be refined using the SHELX software suite?
- Workflow :
- Data collection : Use high-resolution X-ray diffraction (≥0.8 Å) to resolve chlorine atoms.
- Refinement in SHELXL : Apply restraints for disordered regions and anisotropic displacement parameters. Use the TWIN command if twinning is detected .
Q. What experimental design considerations are critical when evaluating the bioactivity of this compound derivatives in antimicrobial assays?
- Protocol :
- Strain selection : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria for broad-spectrum screening.
- Dose-response curves : Test concentrations from 1–100 µM. Include positive controls (e.g., ampicillin) and solvent controls (DMSO ≤1%) .
- Data interpretation : Calculate MIC (Minimum Inhibitory Concentration) values and correlate with structural features (e.g., chloro-substitution enhances membrane penetration) .
Q. How should researchers address contradictory analytical results (e.g., NMR vs. LC-MS data) when confirming novel analogs?
- Troubleshooting steps :
- Repeat experiments : Ensure consistency in sample preparation and instrument calibration.
- Complementary techniques : Use X-ray crystallography to resolve NMR ambiguities or high-resolution MS to confirm molecular formulas .
- Literature cross-check : Compare data with structurally similar compounds in databases like SciFinder .
Q. What safety protocols are essential when handling reactive intermediates in the synthesis of this compound derivatives?
- Guidelines :
- Chlorinated reagents : Use fume hoods and personal protective equipment (gloves, goggles) to avoid exposure to Cl₂ or SOCl₂.
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
- Documentation : Maintain SDS (Safety Data Sheets) for all chemicals and conduct risk assessments prior to synthesis .
Q. How can structure-activity relationship (SAR) studies be systematically designed to explore the pharmacological potential of this compound derivatives?
- Framework :
- Analog synthesis : Modify substituents at positions 2, 3, and 5 of the indole ring. For example, replace Cl with F or Br to study halogen effects .
- Bioassay panels : Test analogs in kinase inhibition (e.g., Akt1), antioxidant (DPPH assay), and cytotoxicity (MTT assay) models .
- Data analysis : Use multivariate statistical tools (e.g., PCA) to identify critical structural descriptors influencing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
